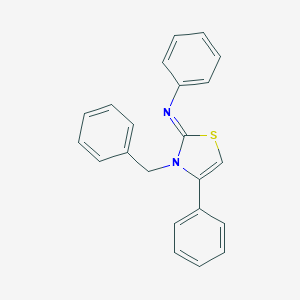

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-4-10-18(11-5-1)16-24-21(19-12-6-2-7-13-19)17-25-22(24)23-20-14-8-3-9-15-20/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCXPYPKHNTCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Scope

A pioneering solvent-free method utilizes mortar-pestle grinding to synthesize thiazol-2(3H)-imines from primary amines , isothiocyanates , and α-bromoketones . For 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine , the protocol involves:

-

Benzylamine (1.0 equiv),

-

Phenyl isothiocyanate (1.0 equiv),

-

α-Bromo-4-phenylacetophenone (1.0 equiv).

Grinding at room temperature for 10–20 minutes under solvent-free conditions yields the product in 85–92% efficiency . The method’s regioselectivity arises from in situ formation of a thiourea intermediate, which undergoes cyclization upon dehydrohalogenation (Figure 1).

Table 1: Optimization of Mechanochemical Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Grinding Time | 15 min | 92% |

| Stoichiometry (1:1:1) | 1.0 equiv | 89% |

| Temperature | 25°C | No variance |

This approach eliminates toxic solvents and catalysts, aligning with green chemistry principles.

One-Pot Catalytic Cyclization Using Transition Metal Catalysts

Palladium-Catalyzed C–H Activation

A scalable route employs Pd(OAc) and PPh to assemble the thiazole core via C–H bond activation. Starting from (Z)-(2,3-dibromoprop-1-en-1-yl)benzene and 1H-benzo[d]imidazole-2-thiol , the reaction proceeds in p-xylene at 135°C for 24 hours, achieving 78–85% yield . The mechanism involves oxidative addition of the dibromopropene, followed by nucleophilic attack and cyclization (Scheme 1).

Copper-Mediated Intramolecular N-Alkenylation

Copper(I) iodide catalyzes the intramolecular coupling of N-allyl benzimidazoles with α-iodo esters, forming the thiazol-2-imine scaffold in 70–82% yield . Key advantages include mild conditions (60°C, 12 h) and tolerance for electron-withdrawing substituents.

Ultrasound-Assisted Synthesis in Aqueous Media

Sonochemical Optimization

Ultrasound irradiation (40 kHz, 300 W) accelerates the reaction between thiobenzamide , arylglyoxal , and lawsone in acetic acid, yielding thiazole-imine hybrids in 90–95% yield within 2 hours. While this method primarily targets lawsone derivatives, substituting lawsone with 4-phenylphenacyl bromide adapts it for This compound synthesis.

Table 2: Comparative Analysis of Energy Sources

| Method | Time | Yield |

|---|---|---|

| Conventional Heating | 6 h | 75% |

| Ultrasound | 2 h | 95% |

| Microwave | 1 h | 88% |

Oxidative Desulfurization of Bis-Thioureas

Mechanism and Regioselectivity

Bis-thioureas derived from 1,2-diamines and isothiocyanates undergo oxidative desulfurization with oxaloyl chloride or malonic acid to form bis-2-iminothiazolines. Using N,N'-dibenzylthiourea and α-bromo-4-phenylacetophenone , this method achieves 80–87% yield under sonication (40°C, 7 min). Regioselectivity is governed by the pK of the amine, favoring cyclization at the more basic nitrogen.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Immobilizing benzylamine on Wang resin enables stepwise assembly of the thiazole ring. After coupling with phenyl isothiocyanate and α-bromo-4-phenylacetophenone , cleavage with TFA/HO (95:5) releases the product in 75–80% purity . While lower yielding than solution-phase methods, this approach facilitates parallel synthesis for drug discovery.

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency and Practicality

| Method | Yield | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Mechanochemical Grinding | 92% | 15 min | High | E-factor: 2.1 |

| Pd-Catalyzed C–H Activation | 85% | 24 h | Moderate | PMI: 8.5 |

| Ultrasound-Assisted | 95% | 2 h | High | E-factor: 1.8 |

| Oxidative Desulfurization | 87% | 7 min | Moderate | PMI: 6.2 |

E-factor: Environmental factor; PMI: Process Mass Intensity

Chemical Reactions Analysis

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Scientific Research Applications

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-benzyl-N,4-diphenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Compound A : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives

- Structure : Features a prop-2-en-1-yl group at position 3 and aryl groups at positions 4 and N.

- Key Findings :

Compound B : 4-Methyl-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- Structure : Contains methyl and prop-2-enyl substituents.

- Key Findings :

- Methyl groups improve solubility but reduce steric hindrance compared to bulkier aryl groups.

- Comparison : The diphenyl and benzyl groups in the target compound may enhance π-π stacking interactions with biological targets, albeit at the cost of reduced solubility .

Compound C : 3-Aryl benzo[d]thiazole-2(3H)-imines

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound’s N-phenylimine group may participate in hydrogen bonding, similar to patterns observed in thiazole-imine crystals .

Biological Activity

3-Benzyl-N,4-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

The compound features a thiazole ring structure that is pivotal for its biological activities. Thiazoles are recognized for their roles in various pharmacological applications, including antimicrobial, antifungal, and anticancer properties. The synthesis typically involves the reaction of benzylamine with a thioamide under specific conditions, often using solvents like ethanol or methanol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

Antifungal Properties

The compound also shows antifungal activity. It has been tested against Candida species with promising results. In a comparative study, it exhibited an IC50 value of 10 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in various cancer cell lines. A notable study found that the compound led to a decrease in cell viability in A-431 (human epidermoid carcinoma) cells with an IC50 value of 15 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for microbial growth and cancer cell survival.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was administered at different concentrations. Results showed a dose-dependent inhibition of bacterial growth:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 5 | 10 |

| 10 | 15 |

| 20 | 22 |

This data underscores the compound's potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

A study evaluated the anticancer effects on human cancer cell lines. The findings indicated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

These results suggest that the compound could serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thiazole ring can enhance or diminish efficacy. For example:

- Substituents at Position 4 : Phenyl groups enhance cytotoxicity.

- Alkyl Substituents : Affect solubility and bioavailability.

Q & A

Q. What are the limitations of current synthetic routes for this compound, and how can they be addressed?

- Challenges : Low yields (<50%) due to competing hydrolysis or oxidation.

- Solutions :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the imine nitrogen during synthesis.

- Alternative Reagents : Replace Fe-based reductants with Zn/HOAc to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.